tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate
Description
Structural Analysis and Nomenclature
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name, tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, reflects its core structure and substituents:
- Spiro[5.5]undecane : A bicyclic system comprising two fused rings (one five-membered and one six-membered) sharing a single spiro carbon atom.
- 3-Aza : Indicates a nitrogen atom replacing a carbon at position 3 in the smaller (five-membered) ring.
- 8-Amino : An amine group (-NH₂) at position 8 on the larger (six-membered) ring.
- tert-Butyl carboxylate : A tert-butyl ester (-OC(O)C(CH₃)₃) at position 3, providing steric bulk and stability.
The molecular formula C₁₅H₂₈N₂O₂ (MW: 268.39 g/mol) and SMILES string CC(C)(C)OC(=O)N1CCC2(CCCCC2N)CC1 further define its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 370.3 ± 35.0 °C (Predicted) | |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |
| pKa | 10.87 ± 0.20 (Predicted) | |
| Purity | >95% |
Molecular Geometry and Conformational Dynamics
The spiro[5.5]undecane core imposes unique geometric constraints. The smaller five-membered ring adopts an envelope conformation, while the six-membered ring favors a chair-like configuration, minimizing steric strain. The tert-butyl group at position 3 and the amino group at position 8 introduce steric and electronic effects:
- Steric Effects : The bulky tert-butyl group restricts rotation around the C3-N bond, stabilizing specific conformers.
- Electronic Effects : The amino group’s lone pair participates in hydrogen bonding and intramolecular interactions, influencing solubility and reactivity.
The predicted pKa of 10.87 suggests moderate basicity, typical for aliphatic amines. This property enhances its utility in pH-dependent reactions, such as Schiff base formation or salt bridge interactions in drug molecules.
Comparative Analysis with Related Azaspiro[5.5]undecane Derivatives
Positional Isomerism: 7-Amino vs. 8-Amino Derivatives
The positional isomer tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: N/A) differs only in the amino group’s location (position 7 vs. 8). This subtle change alters:
- Hydrogen Bonding Networks : The 8-amino isomer may form stronger intramolecular H-bonds due to proximity to the carboxylate.
- Conformational Flexibility : Steric clashes between the amino and tert-butyl groups are more pronounced in the 7-isomer.
Functional Group Variations
- 3-Azaspiro[5.5]undecane, 3-(2,6-diamino-4-pyrimidinyl)- : This derivative (CID 55039) replaces the tert-butyl carboxylate with a pyrimidinyl group, enhancing π-π stacking potential but reducing solubility.
- Tylophorinicine : A phenanthroindolizidine alkaloid (CID 44443369) with a fused tetracyclic structure, contrasting sharply with the spirocyclic framework of the tert-butyl compound.
Table 2: Comparative Structural Features
| Compound | Core Structure | Functional Groups | Key Applications |
|---|---|---|---|
| This compound | Spiro[5.5]undecane | Amino, tert-butyl carboxylate | Drug intermediates, chiral ligands |
| Tylophorinicine | Phenanthroindolizidine | Hydroxyl, methoxy | Anticancer, antiviral |
| 3-Azaspiro[5.5]undecane, 3-(2,6-diamino-4-pyrimidinyl)- | Spiro[5.5]undecane | Diaminopyrimidinyl | Enzyme inhibition |
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 10-amino-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(16)11-15/h12H,4-11,16H2,1-3H3 |
InChI Key |
UGEWTVAPERTIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(C2)N)CC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Petasis Reaction
A Petasis reaction efficiently constructs the spirocyclic core by reacting ketones with allyl boronic acids and amines. For example, 4,4-difluorocyclohexan-1-one reacts with allyl boronic acid pinacol ester and homoallylamine to yield fluorinated spiro intermediates. Optimized conditions (toluene, 70°C, 72 hours) achieve near-quantitative conversion. Subsequent hydrogenation or oxidation steps adjust ring saturation.
Ring-Closing Metathesis (RCM)
Grubbs II catalyst facilitates RCM of diene precursors to form the spiro framework. For instance, tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes RCM in dichloromethane to yield oxa-aza spirocycles. This method is favored for its modularity but requires careful control of steric and electronic effects.
Introduction of the 8-Amino Group
Position-selective amination is critical. Two approaches are prevalent: reductive amination of ketones and nucleophilic substitution .
Reductive Amination
The 9-oxo intermediate (tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the 9-amino derivative. Adjusting the reaction site to the 8-position requires strategic ketone placement during core synthesis.
Gabriel Synthesis
Phthalimide-protected amines are introduced via alkylation. For example, treating the spirocyclic bromide with potassium phthalimide in DMF followed by hydrazine deprotection affords the primary amine. This method avoids over-alkylation but demands anhydrous conditions.
tert-Butoxycarbonyl (Boc) Protection
Boc protection stabilizes the amine during subsequent reactions. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Procedure :
-
Dissolve the free amine (1 equiv) in dichloromethane.
-
Add triethylamine (2.5 equiv) and Boc₂O (1.2 equiv).
-
Stir at room temperature for 12 hours.
-
Purify via silica gel chromatography (hexane/ethyl acetate).
Yields typically exceed 85%, with minimal side products.
Alternative Synthetic Routes
Multi-Step Linear Synthesis
A linear approach builds the spirocycle from acyclic precursors:
Enzymatic Resolution
Chiral tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is obtained via lipase-catalyzed kinetic resolution of racemic precursors. Candida antarctica lipase B (CAL-B) achieves enantiomeric excess >98% in some cases.
Comparative Analysis of Methods
Challenges and Optimizations
-
Regioselectivity : Introducing the amino group at the 8-position competes with 9-substitution. Steric directing groups (e.g., bulky esters) improve selectivity.
-
Ring Strain : Smaller spirocycles (e.g., [5.5] vs. [6.5]) necessitate lower-temperature cyclizations to prevent ring-opening.
-
Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves Boc-protected intermediates, while reverse-phase HPLC isolates polar amines.
Characterization and Validation
Final compounds are validated via:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new compounds .
Biology and Medicine
In biology and medicine, this compound has shown potential as an inhibitor of certain proteins, such as the MmpL3 protein of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new antituberculosis drugs .
Industry
In the industrial sector, this compound can be used in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with specific biological activities .
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it interferes with the transport functions essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular interactions depend on the specific application and target protein .
Comparison with Similar Compounds
tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1272758-41-4)
- Molecular Formula : C₁₅H₂₈N₂O₂ (same as the target compound).
- Key Difference: The amino group is at position 9 instead of 8.
- For example, in PARP inhibitor frameworks, the spatial orientation of the amino group influences hydrogen bonding with enzyme active sites .
Functional Group Variations
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Molecular Formula: C₁₄H₂₃NO₃.
- Molecular Weight : 268.35 g/mol .
- Key Difference: Replacement of the 8-amino group with a 9-oxo moiety.
- Impact : The oxo group reduces basicity (pKa ~8–10 for carbonyls) and increases polarity, affecting solubility. This compound is less nucleophilic, making it unsuitable for amide coupling reactions but useful in ketone-based derivatizations .
tert-Butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1198284-49-9)
- Molecular Formula: C₁₅H₂₅NO₃.
- Molecular Weight : 267.37 g/mol .
- Key Difference : Oxo group at position 7.
Diazaspiro Analogues
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1061731-86-9)
- Molecular Formula : C₁₄H₂₄N₂O₃.
- Molecular Weight : 268.35 g/mol .
- Key Difference : Incorporation of a second nitrogen at position 9 and an oxo group at position 8.
- Impact : The diazaspiro core enhances hydrogen-bonding capacity, making it valuable in metal coordination or enzyme inhibition. The additional nitrogen increases solubility in acidic media .
Substituent Modifications
tert-Butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1281872-56-7)
- Molecular Formula : C₁₆H₃₀N₂O₂.
- Key Difference: An aminomethyl side chain at position 9.
- Impact : The extended side chain introduces steric bulk, which may improve selectivity in receptor binding. This compound is used in linker designs for PROTACs (proteolysis-targeting chimeras) .
Biological Activity
Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1782214-37-2) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which is often associated with diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 268.40 g/mol. The structural characteristics of this compound contribute significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H28N2O2 |
| Molecular Weight | 268.40 g/mol |
| CAS Number | 1782214-37-2 |
| Synonyms | This compound |
Biological Activity Overview
Research indicates that compounds with spirocyclic structures, such as this compound, exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds possess significant antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : The structural features may allow for interactions with biological targets involved in cancer pathways.
- Neuroprotective Effects : Certain derivatives have been explored for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cellular function.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of spirocyclic compounds found that tert-butyl derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
Study 2: Anticancer Potential
In vitro assays demonstrated that this compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer models. The compound induced apoptosis, suggesting a mechanism involving programmed cell death.
Study 3: Neuroprotective Effects
Research published in a peer-reviewed journal highlighted the neuroprotective effects of related spirocyclic compounds on neuronal cells subjected to oxidative stress. The results indicated reduced cell death and improved viability when treated with the compound.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate?
The synthesis typically involves multi-step reactions, including spirocyclic ring formation, Boc protection, and functional group modifications. Key steps include:
- Ring closure : Cyclization of precursors (e.g., amino alcohols or ketones) using reagents like EDCI/HOBt .
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .
- Purification : Techniques such as recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradient) are employed to achieve >95% purity . Automated reactors in continuous flow processes may enhance yield (75–85%) and reduce side products .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopy : H/C NMR to confirm spirocyclic structure and Boc group integrity (e.g., tert-butyl singlet at δ 1.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at 269.18 for CHNO) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity of the compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity for spirocyclization .
- Temperature control : Lower temperatures (−10°C to 0°C) minimize side reactions during Boc protection .
- Catalysis : Palladium or enzyme-catalyzed steps may enhance stereoselectivity in spiro ring formation . Contradictions in yield data (e.g., 40–85%) often arise from variations in starting material quality or reaction scaling .
Q. How does the amino group influence the compound’s reactivity and bioactivity?
- Nucleophilic substitution : The primary amine undergoes reactions with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides, useful in prodrug design .
- Redox activity : Oxidation with HO generates imine intermediates, while reduction (NaBH) yields secondary amines for SAR studies .
- Biological relevance : The amino group enhances binding to targets like G-protein-coupled receptors (GPCRs) or kinases, as seen in analogues with IC values <100 nM .
Q. What computational methods predict the compound’s physicochemical properties?
- LogP and PSA : Experimental LogP = 2.18 (predicted 2.1–2.4) indicates moderate lipophilicity, while polar surface area (PSA = 58.6 Å) suggests limited blood-brain barrier penetration .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzyme active sites, though discrepancies arise from spirocyclic ring flexibility .
Q. How can contradictions in pharmacological data be resolved?
- Comparative studies : Analogs like tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (LogP = 2.18 vs. 1.05 for amino variant) highlight substituent effects on activity .
- Structural validation : X-ray crystallography or 2D-NOSEY NMR resolves stereochemical ambiguities affecting binding affinity .
Q. What analytical methods confirm spirocyclic integrity during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
